1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride
Overview
Description
1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H10ClF2NO and a molecular weight of 209.62 g/mol . It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with ammonia or an amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Various amine derivatives.
Substitution: Formation of substituted amines and other functionalized derivatives.
Scientific Research Applications
Chemistry: 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride is used as a building block in the synthesis of complex organic molecules . It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in the study of biological pathways and mechanisms . It serves as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is utilized in the design and synthesis of potential therapeutic agents .
Industry: The compound finds applications in the production of specialty chemicals and materials . It is used in the manufacture of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways . It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- [3-(Trifluoromethoxy)phenyl]methanamine hydrochloride
- [3-(Methoxy)phenyl]methanamine hydrochloride
- [3-(Chloromethoxy)phenyl]methanamine hydrochloride
Comparison: 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties . Compared to its analogs, it may exhibit different reactivity, stability, and biological activity . The difluoromethoxy group can influence the compound’s lipophilicity, electronic properties, and interaction with biological targets .
Properties
IUPAC Name |
[3-(difluoromethoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-8(10)12-7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHRIRRKQGREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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